1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol

Catalog No.
S13723248
CAS No.
M.F
C10H21NO
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol

Product Name

1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol

IUPAC Name

1-(aminomethyl)-4,4-dimethylcycloheptan-1-ol

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C10H21NO/c1-9(2)4-3-5-10(12,8-11)7-6-9/h12H,3-8,11H2,1-2H3

InChI Key

ROAQLXHEHXTDLA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(CC1)(CN)O)C

1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol is an organic compound characterized by its unique structure, which includes a cycloheptane ring with two methyl groups at the 4-position and an aminomethyl group at the 1-position. Its molecular formula is C10H21NOC_{10}H_{21}NO and it has a molecular weight of approximately 171.29 g/mol. This compound is often encountered in medicinal chemistry due to its potential therapeutic applications.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
  • Reduction: The compound can be reduced to yield secondary amines or alcohols through reagents like lithium aluminum hydride.
  • Substitution Reactions: The amino group can undergo nucleophilic substitution, leading to the formation of various amides or derivatives.

1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol exhibits notable biological activities. It has been studied for its potential neuroprotective effects and may act as an inhibitor of certain enzymes involved in neurological disorders. The presence of both the amine and hydroxyl functional groups contributes to its interaction with biological targets, enhancing its pharmacological profile.

The synthesis of 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with a precursor that contains the cycloheptane structure.
  • Aminomethylation: The introduction of the aminomethyl group can be achieved through reductive amination processes.
  • Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

This compound has various applications in:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs targeting neurological conditions.
  • Organic Synthesis: It is utilized as a building block for more complex organic molecules.
  • Research: It plays a role in studies related to enzyme inhibition and receptor binding.

Studies on the interactions of 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol with biological receptors have shown that its aminomethyl and hydroxyl groups facilitate hydrogen bonding and other interactions that enhance binding affinity. These interactions are crucial for its potential therapeutic effects.

Several compounds share structural similarities with 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol, including:

Compound NameStructural FeaturesUnique Aspects
2-(Aminomethyl)-3-(methylamino)butan-1-olShorter carbon chain; contains methylamino groupMore polar due to additional amino group
4-AminopiperidineLacks hydroxyl group; piperidine structureMore basic; used in different pharmacological contexts
1-(Aminomethyl)-3-methylcyclohexan-1-olCyclohexane instead of cycloheptaneDifferent ring size affects sterics and reactivity

These compounds highlight the unique structural characteristics of 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol, particularly its cycloheptane ring and specific functional groups that contribute to its distinct biological properties.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

171.162314293 g/mol

Monoisotopic Mass

171.162314293 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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